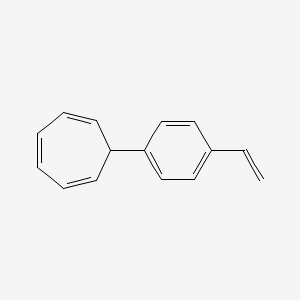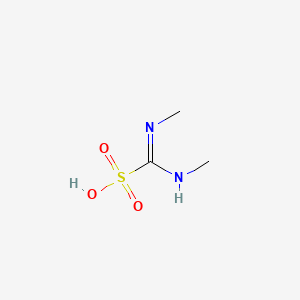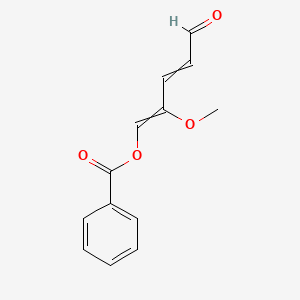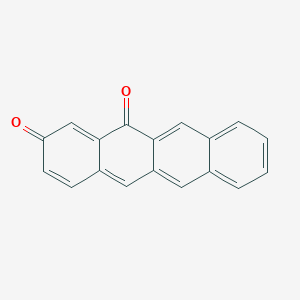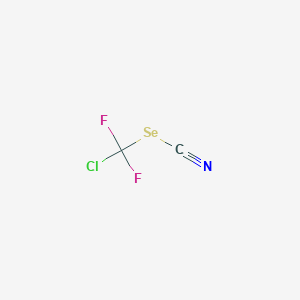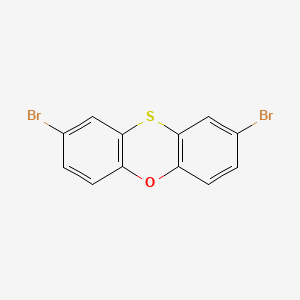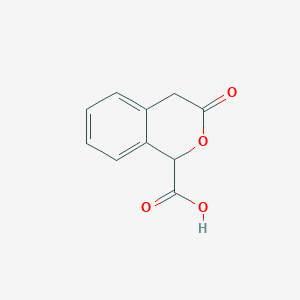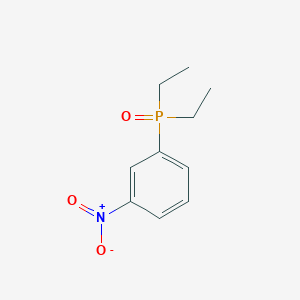
Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxo group and a 3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane typically involves the reaction of diethylphosphite with 3-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines are commonly used in substitution reactions
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphine derivatives
Applications De Recherche Scientifique
Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, potentially inhibiting enzyme activity by binding to active sites. The pathways involved in its mechanism of action include coordination chemistry and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Similar in structure but with phenyl groups instead of diethyl groups.
Diethylphosphite: Lacks the nitrophenyl group.
3-Nitrophenylphosphine oxide: Similar but without the diethyl groups
Uniqueness
Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane is unique due to the combination of the diethyl groups and the 3-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .
Propriétés
Numéro CAS |
55009-02-4 |
|---|---|
Formule moléculaire |
C10H14NO3P |
Poids moléculaire |
227.20 g/mol |
Nom IUPAC |
1-diethylphosphoryl-3-nitrobenzene |
InChI |
InChI=1S/C10H14NO3P/c1-3-15(14,4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3 |
Clé InChI |
FZYZWPBQIZNHMQ-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)C1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


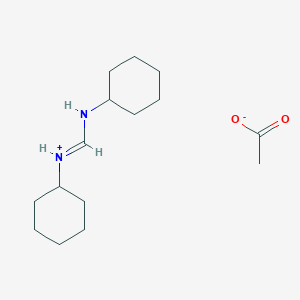
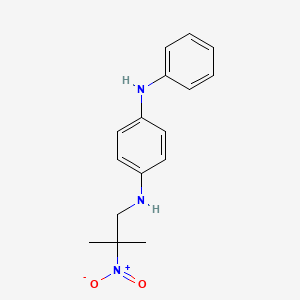
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
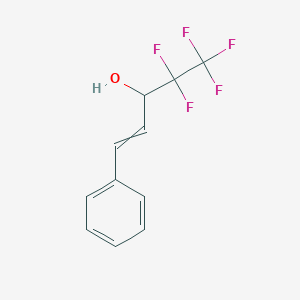
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
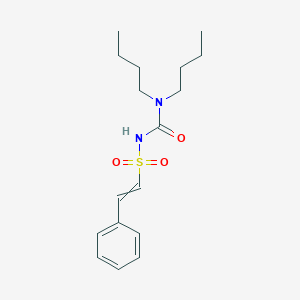
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
